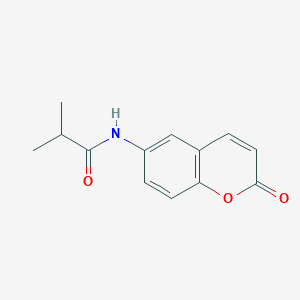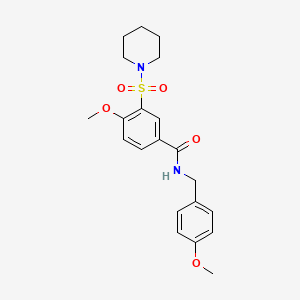
2-methyl-N-(2-oxo-2H-chromen-6-yl)propanamide
Overview
Description
2-methyl-N-(2-oxo-2H-chromen-6-yl)propanamide is a compound belonging to the class of coumarins, which are heterocyclic organic compounds. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a chromen-2-one moiety, which is responsible for its biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-oxo-2H-chromen-6-yl)propanamide typically involves the reaction of 7-amino-4-methylcoumarin with various organic halides. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . Another method includes the reaction of 7-amino-4-methyl-2H-chromen-2-one with (±)-flurbiprofen .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-oxo-2H-chromen-6-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The chromen-2-one moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the chromen-2-one ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Typical conditions involve controlled temperatures and solvents like dimethylformamide (DMF) or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield reduced chromen-2-one derivatives.
Scientific Research Applications
2-methyl-N-(2-oxo-2H-chromen-6-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties
Industry: Utilized in the development of new materials with specific properties, such as photoactive polymers.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-oxo-2H-chromen-6-yl)propanamide involves its interaction with various molecular targets. The chromen-2-one moiety is known to interact with enzymes and receptors, leading to its biological effects. For instance, it can inhibit bacterial DNA gyrase, contributing to its antimicrobial activity . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals .
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share a similar chromen-2-one structure and exhibit comparable biological activities.
Coumarin derivatives: Compounds like warfarin and novobiocin also contain the coumarin scaffold and are known for their anticoagulant and antibacterial properties.
Uniqueness
2-methyl-N-(2-oxo-2H-chromen-6-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of a chromen-2-one moiety with a propanamide group enhances its potential as a versatile compound in various scientific fields.
Properties
IUPAC Name |
2-methyl-N-(2-oxochromen-6-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8(2)13(16)14-10-4-5-11-9(7-10)3-6-12(15)17-11/h3-8H,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOQRNMJIFRPHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)OC(=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804756 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-isopropyl-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4826665.png)
![1-[(3,5-Dimethylpiperidin-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B4826666.png)

![2-{4-[(4-iodobenzyl)oxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4826678.png)
![2-cyano-3-{4-methoxy-3-[2-(4-morpholinyl)ethoxy]phenyl}-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B4826686.png)
![5-tert-butyl-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4826693.png)
![[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino] 4-propan-2-ylbenzenesulfonate](/img/structure/B4826697.png)
![(E)-N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-2-PROPENAMIDE](/img/structure/B4826712.png)
![5-[2-(9H-carbazol-9-yl)ethyl]-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4826734.png)
![2-morpholin-4-yl-N-[2-(2,3,4,5,6-pentachloroanilino)ethyl]acetamide](/img/structure/B4826744.png)
![methyl (2-methoxy-4-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate](/img/structure/B4826756.png)
![N-benzyl-4-[2-(4-butylanilino)-2-oxoethoxy]benzamide](/img/structure/B4826758.png)
![2,4-dichloro-5-[(cyclopentylamino)sulfonyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4826759.png)
![2-methyl-N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4826762.png)
